2-Hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is a colorless, weak organic acid with the molecular formula C6H8O7 and a molecular weight of approximately 192.13 g/mol. This tricarboxylic acid is naturally found in citrus fruits such as lemons, limes, and oranges, where it serves as a key metabolite in aerobic organisms. It is characterized by three carboxyl groups (-COOH) and one hydroxyl group (-OH), contributing to its acidity and reactivity. The compound plays a crucial role in various biochemical processes, including the Krebs cycle, where it acts as an intermediate substrate .
These reactions highlight the compound's versatility in both synthetic chemistry and biological pathways .
2-Hydroxypropane-1,2,3-tricarboxylic acid exhibits several biological activities:
Citric acid can be synthesized through various methods:
2-Hydroxypropane-1,2,3-tricarboxylic acid has diverse applications across various industries:
Research on 2-hydroxypropane-1,2,3-tricarboxylic acid interactions includes:
These interactions underline its importance not only in metabolic functions but also in therapeutic contexts.
Several compounds share structural similarities with 2-hydroxypropane-1,2,3-tricarboxylic acid. Here are some notable examples:
The uniqueness of 2-hydroxypropane-1,2,3-tricarboxylic acid lies in its combination of three carboxyl groups and one hydroxyl group that facilitate diverse
The atomic composition of 2-hydroxypropane-1,2,3-tricarboxylic acid encompasses six carbon atoms, eight hydrogen atoms, and seven oxygen atoms arranged in a specific three-dimensional configuration [8] [9]. The structural formula can be represented as CH₂COOH-C(OH)COOH-CH₂COOH, illustrating the arrangement of functional groups around the central carbon framework [9] [24].
The bond-line representation reveals the connectivity patterns within the molecule, with the central carbon atom (C-3) serving as the tertiary carbon bearing the hydroxyl substituent [12] [13]. This carbon atom forms bonds with two methylene groups that terminate in carboxylic acid functionalities, creating a symmetrical arrangement around the hydroxyl-bearing center [11] [31].
Detailed structural analysis reveals specific bond lengths and angles that characterize the molecular geometry of 2-hydroxypropane-1,2,3-tricarboxylic acid [31] [33]. The carbon-carbon single bonds within the propane backbone exhibit typical lengths ranging from 1.518 to 1.548 Ångströms, while the carbon-oxygen bonds in the carboxyl groups show partial double-bond character with lengths between 1.250 and 1.280 Ångströms [31].
| Bond Type | Length (Å) | Characteristics |
|---|---|---|
| C-C single bonds | 1.518-1.548 | Propane backbone |
| C-O single bonds | 1.321-1.442 | Hydroxyl and carboxyl |
| C-O partial double | 1.250-1.280 | Carboxylate resonance |
| C=O double bonds | 1.233 | Carbonyl groups |
| O-H bonds | 0.995-1.001 | Hydroxyl and carboxyl |
The molecular conformation of 2-hydroxypropane-1,2,3-tricarboxylic acid can adopt different spatial arrangements due to rotation around single bonds [5] [31]. Crystal structure studies indicate that the molecule preferentially adopts conformations that minimize steric hindrance while maximizing intramolecular hydrogen bonding interactions [31] [33].
The stereochemical analysis of 2-hydroxypropane-1,2,3-tricarboxylic acid reveals that the molecule lacks chiral centers and therefore exhibits no optical activity [19] [20]. The central carbon atom (C-3) bearing the hydroxyl group is connected to two identical -CH₂COOH substituents, preventing the formation of a chiral center [19].
The absence of stereoisomerism in 2-hydroxypropane-1,2,3-tricarboxylic acid distinguishes it from other hydroxycarboxylic acids that possess chiral centers [16] [17]. Unlike compounds such as lactic acid or malic acid, which exhibit optical activity due to asymmetric carbon atoms, 2-hydroxypropane-1,2,3-tricarboxylic acid remains optically inactive with a specific rotation of zero degrees [18] [19].
The molecular symmetry of 2-hydroxypropane-1,2,3-tricarboxylic acid results from the equivalent nature of the two terminal carboxymethyl groups [19]. This symmetry eliminates the possibility of configurational isomers, as the molecule can be superimposed on its mirror image through simple rotation [16] [19].
| Stereochemical Property | Value |
|---|---|
| Chiral Centers | 0 |
| Optical Activity | None |
| Specific Rotation | 0° |
| Stereoisomers | None |
| Symmetry | C₂ symmetry |
Conformational isomerism represents the only form of stereoisomerism exhibited by 2-hydroxypropane-1,2,3-tricarboxylic acid [19]. The molecule can adopt different spatial arrangements through rotation around the carbon-carbon single bonds, resulting in various conformers that interconvert rapidly at room temperature [5] [31].
Research on the conformational preferences of 2-hydroxypropane-1,2,3-tricarboxylic acid indicates that the molecule can exist in both gauche and trans conformations [5] [31]. The gauche conformation positions the carboxyl groups in a staggered arrangement, while the trans conformation aligns them in an extended configuration [31].
2-Hydroxypropane-1,2,3-tricarboxylic acid functions as a highly effective chelating agent due to its multiple coordination sites [21] [23]. The molecule possesses four potential binding sites: three carboxyl groups and one hydroxyl group, enabling it to form stable complexes with various metal ions [22] [24].
The chelation mechanism involves the coordination of metal ions through the oxygen atoms of the carboxyl groups and the hydroxyl group [21] [26]. The multidentate nature of 2-hydroxypropane-1,2,3-tricarboxylic acid allows it to form multiple bonds with a single metal ion, creating thermodynamically stable chelate complexes [23] [25].
The pH of the solution significantly influences the chelating effectiveness of 2-hydroxypropane-1,2,3-tricarboxylic acid [22] [23]. At low pH values, the carboxyl groups exist predominantly in their protonated form, reducing their ability to coordinate with metal ions [23]. As the pH increases, deprotonation occurs, creating negatively charged carboxylate groups that exhibit enhanced metal-binding affinity [22] [23].
| Metal Ion | Complex Stability | Coordination Mode | Binding Sites |
|---|---|---|---|
| Iron(II) | High | Multidentate | Carboxyl, hydroxyl |
| Iron(III) | High | Multidentate | Carboxyl, hydroxyl |
| Calcium | Moderate | Multidentate | Carboxyl, hydroxyl |
| Copper(II) | High | Multidentate | Carboxyl, hydroxyl |
| Nickel(II) | Moderate | Multidentate | Carboxyl, hydroxyl |
| Europium(III) | High | Multidentate | Carboxyl, hydroxyl |
The formation of metal complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid proceeds through sequential coordination steps [21] [25]. Initially, the metal ion coordinates with one or two carboxyl groups, followed by additional coordination through the remaining carboxyl groups and the hydroxyl group [26]. This stepwise process results in the formation of stable chelate rings that enhance complex stability [22] [25].
Research on calcium complexes with 2-hydroxypropane-1,2,3-tricarboxylic acid demonstrates the formation of eight-coordinate complexes with distorted bicapped octahedral geometry [31]. The calcium ion coordinates with seven shorter bonds and one longer bond, involving two terminal carboxylate groups, one central carboxylate group, one terminal carboxyl group, one central carboxyl group, two hydroxyl groups, and one water molecule [31].
The chelating properties of 2-hydroxypropane-1,2,3-tricarboxylic acid find applications in various fields, including environmental remediation, food fortification, and industrial processes [21] [24]. The ability to form stable complexes with transition metals, lanthanides, and actinides makes it particularly valuable for treating contaminated soil and water [21] [27].
Eukaryotic cells generate 2-hydroxypropane-1,2,3-tricarboxylic acid within the mitochondrial matrix as the first product of the tricarboxylic-acid cycle. Condensation of a two-carbon acetyl-coenzyme A with the four-carbon oxaloacetate is catalysed by the homodimeric enzyme citrate synthase, forming the six-carbon tricarboxylate and releasing free coenzyme A [1] [2]. The reaction proceeds through an enolate intermediate stabilised by a catalytic triad (aspartate 375, histidine 274, histidine 230) that enforces ordered substrate binding and drives thio-ester hydrolysis [3].
Flux through this node is tightly regulated. High cellular adenosine diphosphate, calcium ions and a low mitochondrial membrane potential accelerate downstream dehydrogenases, indirectly stimulating citrate synthase turnover [4] [5]. Conversely, elevated adenosine triphosphate or NADH repress isocitrate dehydrogenase, causing intramitochondrial accumulation and cytosolic export of the tricarboxylate for lipid biosynthesis.
| Mitochondrial step | Enzyme (human gene) | Km (substrate) | Sub-cellular localisation | Principal control factors |
|---|---|---|---|---|
| Formation of 2-hydroxypropane-1,2,3-tricarboxylic acid | Citrate synthase (CS) | 7 µM (oxaloacetate) [2] | Matrix | [Ca²⁺], adenine nucleotide ratio |
| Conversion to cis-aconitate | Aconitase 2 (ACO2) | 18 µM (2-hydroxypropane-1,2,3-tricarboxylic acid) [6] | Matrix | Iron-sulphur cluster redox state |
| Cytosolic efflux (lipogenesis) | Tricarboxylate transporter (SLC25A1) | 0.3 mM (2-hydroxypropane-1,2,3-tricarboxylic acid) [1] | Inner membrane | Malonyl-coenzyme A demand |
This orchestration explains why rapidly proliferating tissues and many tumour cells display elevated citrate synthase activity and tricarboxylate efflux to meet membrane lipid requirements [7].
Commercial manufacture has transitioned from fruit extraction to three main protocols (Table 2). Fermentation with Aspergillus niger now accounts for more than ninety percent of global output because of high volumetric productivity, low pH sterility and inexpensive substrates [8] [9].
| Protocol | Typical carbon feed | Reactor regime | Peak titre / yield | Salient operating variables |
|---|---|---|---|---|
| Submerged fermentation (dominant) | Sucrose syrup or corn steep liquor | Aerated stirred-tank, one hundred twenty to two hundred fifty cubic metres | Ninety grams per litre [10]; eight tenths of world output [8] | pH two, iron concentration less than zero point two milligrams per litre, thirty degrees Celsius, air flow one volume per volume per minute or higher |
| Solid state fermentation | Apple pomace plus rice husk | Tray or rotating drum | Three hundred forty-two grams per kilogram dry substrate [11] | Seventy-five percent moisture, three percent methanol inducer |
| Surface fermentation (legacy) | Beet or cane molasses | Shallow trays, eight to twelve day cycle | Seventy to seventy-five percent substrate conversion [9] | Extensive manual labour, low energy input |
Chemical precipitation remains relevant for small-scale synthesis from citrus juice where feedstock is abundant. Neutralisation with sodium hydroxide, formation of calcium dicitrate, and acid liberation with one point nine moles per litre sulphuric acid affords up to ninety-one point one percent recovery from orange juice and seventy-nine point eight percent from grapefruit juice [12].
Research now targets carbon-efficient routes, non-food substrates and circular resource flows.
| Strategy | Catalytic system | Renewable feedstock | Reported performance | Sustainability merit |
|---|---|---|---|---|
| Engineered Yarrowia lipolytica over-expressing tricarboxylic-cycle genes and deleting lipid sinks | Whole-cell biocatalyst | Corn stover hydrolysate, thirty-five percent solids | Eighty-three point six grams per litre in three litre fed-batch [13] | Uses lignocellulosic biomass instead of food sugars |
| Photosynthetic carbon dioxide fixation | Engineered Synechococcus sp. PCC seven thousand two | Atmospheric carbon dioxide | More than one hundred-fold increase over wild type; current titres below one gram per litre [14] | Negative fossil-carbon footprint; sunlight driven |
| Acetate-to-tricarboxylate conversion via rewired tricarboxylic cycle | Engineered Yarrowia lipolytica | Industrial acetate streams | Sixty-five grams per litre mixed tricarboxylate and itaconic acid [15] | Valorises low-value side-streams |
| Glycerol–molasses co-fermentation | Aspergillus niger | Biodiesel glycerol plus molasses | More than seventy percent theoretical yield [16] | Converts biodiesel waste; lowers sugar demand |
| Closed-loop surface fermentation using residual sugar-beet molasses | Proprietary Aspergillus strain | Residual flows from sugar production | Industrial scale; zero external mineral acid consumption [17] | Integrates circular economy principles |